molecular formula C19H27FN2O B11546359 N'-cyclododecylidene-3-fluorobenzohydrazide

N'-cyclododecylidene-3-fluorobenzohydrazide

Cat. No.: B11546359
M. Wt: 318.4 g/mol
InChI Key: RCPRVODVRYPSDT-UHFFFAOYSA-N
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Description

N’-cyclododecylidene-3-fluorobenzohydrazide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a cyclododecylidene group and a fluorobenzohydrazide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclododecylidene-3-fluorobenzohydrazide typically involves the reaction of cyclododecanone with 3-fluorobenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N’-cyclododecylidene-3-fluorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’-cyclododecylidene-3-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-cyclododecylidene-3-fluorobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-cyclododecylidene-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclododecylidene-3-fluorobenzohydrazide is unique due to its cyclododecylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-(cyclododecylideneamino)-3-fluorobenzamide

InChI

InChI=1S/C19H27FN2O/c20-17-12-10-11-16(15-17)19(23)22-21-18-13-8-6-4-2-1-3-5-7-9-14-18/h10-12,15H,1-9,13-14H2,(H,22,23)

InChI Key

RCPRVODVRYPSDT-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC(=O)C2=CC(=CC=C2)F)CCCCC1

Origin of Product

United States

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